
4-Bromo-2-cyclopropanecarbonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopropanecarbonylphenol is an organic compound that features a bromine atom, a cyclopropane ring, and a phenol group. This compound is part of the broader class of bromophenols, which are known for their diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropanecarbonylphenol typically involves the bromination of phenol derivatives. One common method is the electrophilic halogenation of phenol with bromine. The reaction conditions often include the use of a solvent like acetic acid and a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes the formation of intermediate compounds, followed by cyclopropanation and subsequent bromination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, cyclopropane derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-cyclopropanecarbonylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyclopropylphenol
- 4-Bromo-2-cyclopropylphenol
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-cyclopropanecarbonylphenol is unique due to the presence of both a cyclopropane ring and a bromine atom on the phenol structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and biological studies .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,12H,1-2H2 |
InChI Key |
VVHOAXYVXSUMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)
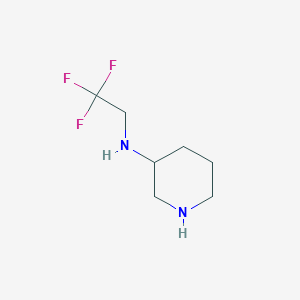
![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
![2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one](/img/structure/B13322035.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
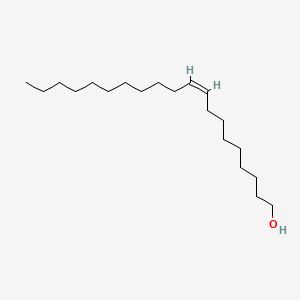
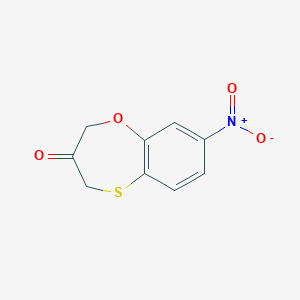
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
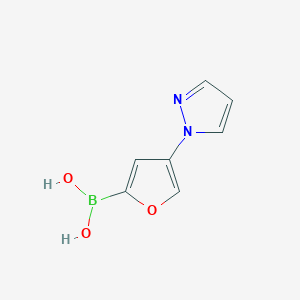

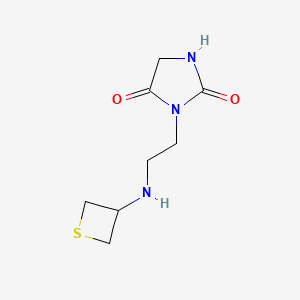
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13322064.png)


